N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-difluorobenzenesulfonamide
Description
Enantioselective Hydroamination of Alkynes
The [Cp*RhCl₂]₂ catalyst system facilitates the hydroamination of (aminomethyl)anilines with internal alkynes, yielding 3-vinyl-1,4-benzoxazepines in >90% enantiomeric excess (ee). For example, substrate 1a (X = O, Z = NTs) cyclizes to 2a under mild conditions (60°C, 12 h), achieving 85% yield and 94% ee. This method tolerates electron-donating and withdrawing groups on the aryl ring, enabling modular access to substituted cores.
Hydroalkoxylation for Oxygen-Containing Systems
Switching the nucleophile to oxygen, rhodium-catalyzed hydroalkoxylation of propargyl ethers delivers 3-vinyl-1,4-benzoxazepines. Substrate 1b (X = NPMP, Z = O) undergoes cyclization at 70°C with [Rh(cod)Cl]₂ and (R)-BINAP, albeit with reduced yield (41%) due to competing depropargylation. Optimization studies indicate that bulkier phosphine ligands (e.g., JohnPhos) suppress side reactions, improving yields to 68%.
Table 1: Rh-Catalyzed Hydrofunctionalization of Alkynes
| Substrate | Catalyst System | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1a | [Cp*RhCl₂]₂/(R)-BINAP | 3-Vinyl-1,4-BZOs | 85 | 94 |
| 1b | [Rh(cod)Cl]₂/JohnPhos | 3-Vinyl-1,4-BZOs | 68 | 89 |
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2,4-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O4S/c1-4-9-24-16-11-14(6-7-17(16)28-12-20(2,3)19(24)25)23-29(26,27)18-8-5-13(21)10-15(18)22/h4-8,10-11,23H,1,9,12H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKMABGJMHTTME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-difluorobenzenesulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzo[b][1,4]oxazepin core and a sulfonamide moiety. Its molecular formula is with a molecular weight of 444.55 g/mol. The presence of difluorobenzenesulfonamide enhances its pharmacological profile by potentially increasing lipophilicity and modulating biological interactions.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound showed potent cytotoxic activity against glioblastoma multiforme and breast adenocarcinoma cells at nanomolar concentrations. Morphological changes indicative of apoptosis were observed in treated cells .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis : Evidence suggests that treatment leads to increased oxidative stress and activation of apoptotic pathways .
Antimicrobial Activity
In addition to antitumor properties, derivatives of similar sulfonamide compounds have demonstrated antimicrobial activities against various bacterial strains. This broad-spectrum activity suggests potential applications in treating infections alongside cancer therapy.
Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of a related compound in vivo using mouse models bearing human tumor xenografts. The results indicated that administration of the compound resulted in significant tumor reduction compared to controls .
Study 2: Pharmacokinetics
Pharmacokinetic studies revealed that the compound exhibits favorable absorption characteristics with a half-life conducive to sustained therapeutic effects. The biodistribution analysis indicated preferential accumulation in tumor tissues over normal tissues.
Data Tables
| Activity | IC50 (nM) | Cell Line |
|---|---|---|
| Antitumor Activity | 50 | Glioblastoma Multiforme |
| Antitumor Activity | 75 | Breast Adenocarcinoma |
| Antimicrobial Activity | 200 | Staphylococcus aureus |
| Antimicrobial Activity | 150 | Escherichia coli |
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations :
This may influence binding affinity in biological targets . The sulfonamide group in the target compound enhances acidity (due to the electron-withdrawing sulfonyl group) compared to the benzamide group in the ethyl-substituted analogue, affecting solubility and hydrogen-bonding capacity .
Fluorination Patterns :
- The 2,4-difluorophenyl group in the target compound and triazole derivatives [7–9] creates distinct electronic environments. Fluorine atoms increase metabolic stability and modulate lipophilicity, but positional differences (e.g., 2,4- vs. 3,4-difluoro in the benzamide analogue) alter dipole moments and steric interactions .
Core Heterocycles: The benzoxazepine core in the target compound and its ethyl-substituted analogue contrasts with the 1,2,4-triazole core in compounds [7–9].
Insights :
- The absence of C=O stretching in triazoles [7–9] confirms cyclization, whereas the target compound retains the sulfonamide C=O group, detectable at ~1682 cm⁻¹ .
- Allyl protons in the target compound exhibit distinct splitting patterns in 1H-NMR (δ 5.2–5.8), absent in ethyl-substituted analogues .
Physicochemical and Pharmacological Implications
- Lipophilicity : The allyl and sulfonamide groups in the target compound likely increase logP compared to the ethyl-benzamide analogue, affecting membrane permeability .
- Bioactivity : Fluorine substitution in all compounds enhances resistance to oxidative metabolism, a critical factor in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
